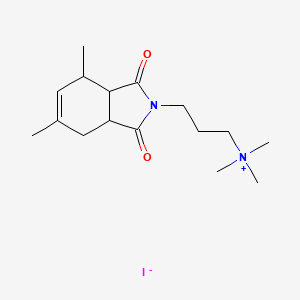![molecular formula C12H19N3O2S B5426512 (4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B5426512.png)
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide, also known as PBIT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In drug discovery, this compound has been used as a scaffold for the development of new compounds with potential therapeutic applications.
作用機序
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide exerts its effects through the inhibition of protein-protein interactions, specifically the interaction between heat shock protein 90 (Hsp90) and its client proteins. Hsp90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including those involved in cancer cell growth and survival. By inhibiting the Hsp90-client protein interaction, this compound can disrupt cancer cell growth and sensitize them to chemotherapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death) in cancer cells, the improvement of cognitive function in animal models of Alzheimer's disease, and the reduction of inflammation in animal models of sepsis.
実験室実験の利点と制限
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide has several advantages for use in lab experiments, including its high purity, high yield, and well-established synthesis method. However, this compound also has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on (4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide, including the development of new compounds based on this compound as a scaffold, the optimization of this compound for use in clinical trials, and the further elucidation of its mechanism of action. Additionally, this compound could be used as a tool to study the role of Hsp90 in cancer cell growth and other biological processes.
合成法
(4R)-3-methyl-N-[(3-propylisoxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide can be synthesized using a multistep process involving the reaction of thiazolidine-4-carboxylic acid with propylamine, followed by the reaction of the resulting compound with 3-bromo-5-isoxazolemethanol. Finally, the compound is subjected to a resolution process to obtain the desired (4R)-enantiomer. The synthesis method has been optimized to yield high purity and high yield of the desired compound.
特性
IUPAC Name |
(4R)-3-methyl-N-[(3-propyl-1,2-oxazol-5-yl)methyl]-1,3-thiazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-3-4-9-5-10(17-14-9)6-13-12(16)11-7-18-8-15(11)2/h5,11H,3-4,6-8H2,1-2H3,(H,13,16)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBVZLMRDYGERO-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=C1)CNC(=O)C2CSCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NOC(=C1)CNC(=O)[C@@H]2CSCN2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R*,3S*,6R*)-5-(5-fluoro-2-pyrimidinyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5426434.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)
![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)
![4-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5426474.png)
![7-{[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5426479.png)

![4-(4-bromobenzoyl)-5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426481.png)
![3-{2-[3-(allyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5426487.png)
![N-methyl-3-(tetrahydro-2-furanyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1-propanamine dihydrochloride](/img/structure/B5426495.png)
![1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5426503.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5426508.png)
![N-{[(2-iodophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5426525.png)
![1-methyl-7-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-1H-imidazo[1,2-b]pyrazole](/img/structure/B5426531.png)
![N'-ethyl-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5426532.png)